molecular formula C8H16N2O B1287090 3-(Piperidin-4-yl)propanamide CAS No. 915923-07-8

3-(Piperidin-4-yl)propanamide

Cat. No. B1287090
CAS RN: 915923-07-8
M. Wt: 156.23 g/mol
InChI Key: TZONNMJKAPGHSN-UHFFFAOYSA-N
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Description

The compound 3-(Piperidin-4-yl)propanamide is a chemical structure that is a part of various synthesized compounds with potential pharmacological activities. It is a common motif in molecules designed for therapeutic purposes, such as antiallergic, antiulcer, antidepressant, anticancer, and antimicrobial agents. The piperidine ring is a significant feature in these compounds, contributing to their biological activity .

Synthesis Analysis

The synthesis of compounds containing the this compound structure involves various chemical reactions. For instance, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related to this compound, includes the formation of a piperidine ring and subsequent functionalization at the propyl position . Similarly, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides involves the introduction of a piperidinomethyl group to a phenoxypropyl backbone . These synthetic routes typically involve multi-step reactions, including amide bond formation, which is a key step in constructing the propanamide moiety .

Molecular Structure Analysis

The molecular structure of compounds containing the this compound moiety has been studied using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. These studies reveal the geometric parameters of the compounds and confirm the presence of the piperidine and propanamide groups . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets .

Chemical Reactions Analysis

Compounds with the this compound structure can undergo various chemical reactions. For example, the piperidine ring can participate in Michael addition reactions, as seen in the synthesis of novel quinolinone derivatives . The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilic and nucleophilic sites within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of potential drugs. The presence of the piperidine ring and the propanamide group can affect the hydrogen bonding capability and, consequently, the solubility and bioavailability of these compounds . Additionally, the vibrational spectra and molecular electrostatic potential studies provide insights into the stability and reactivity of these molecules .

Scientific Research Applications

Pharmacological and Therapeutic Potential

Piperidine derivatives have been extensively studied for their pharmacological and therapeutic properties. Piperazine, a closely related compound, serves as a core structure in numerous drugs with diverse pharmacological activities, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus have been shown to significantly influence the medicinal potential of the resulting molecules, indicating the versatility and therapeutic promise of this class of compounds (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have been reviewed for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Numerous potent molecules containing piperazine as an essential subunit have displayed potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This highlights piperazine derivatives as promising candidates for developing safer, selective, and cost-effective anti-mycobacterial agents, thus underscoring the importance of further investigation into related compounds, including 3-(Piperidin-4-yl)propanamide (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Anti-cancer Potential

Studies on piperine, an alkaloid structurally related to piperidine derivatives, have shown anticancer activities by affecting several mechanisms of action, such as enhancing the antioxidant system, increasing the level and activity of detoxifying enzymes, and suppressing stem cell self-renewal. Piperine's selectivity in cytotoxicity towards cancer cells compared to normal cells underlines the anticancer potential of piperidine and its derivatives, suggesting a promising direction for further research in developing anticancer therapies (Manayi, Nabavi, Setzer, & Jafari, 2017).

Future Directions

Piperidine derivatives have shown promise in the pharmaceutical industry, particularly in the development of anticancer drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the anticancer effect associated with the piperidine framework and developing novel drugs based on this structure .

Biochemical Analysis

Biochemical Properties

3-(Piperidin-4-yl)propanamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that affect protein function . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins . These effects are critical for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes or receptors, and modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation of specific genes . These molecular interactions are fundamental to the compound’s ability to affect cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in cell growth and metabolism . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At high doses, it can cause toxic or adverse effects, such as cell death or organ damage . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels . Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites . Additionally, this compound can affect the levels of specific metabolites, which can have downstream effects on cellular function and overall metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and effectiveness . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation in specific tissues or organelles, affecting its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing specific biochemical reactions and cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic settings.

properties

IUPAC Name

3-piperidin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h7,10H,1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZONNMJKAPGHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591003
Record name 3-(Piperidin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915923-07-8
Record name 3-(Piperidin-4-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidin-4-yl)propanamide
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